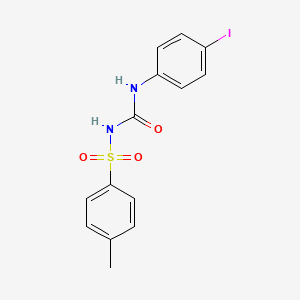

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea

Description

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is an organic compound that features both iodine and sulfonyl functional groups

Properties

IUPAC Name |

1-(4-iodophenyl)-3-(4-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFVYUWMEAQYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Iodoaniline+4-Methylbenzenesulfonyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Oxidation Reactions: The sulfonyl group can undergo oxidation to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Scientific Research Applications

Antibacterial Activity

The compound has been identified as having significant antibacterial properties. It is particularly effective against Gram-positive bacteria, including strains that are resistant to conventional antibiotics. The mechanism of action involves the inhibition of DNA synthesis, specifically targeting the type II DNA polymerase (PoIC) in low GC Gram-positive bacteria, which is crucial for their replication .

Key Findings :

- In vitro studies demonstrate that 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea exhibits selective inhibition against various pathogenic bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

- The compound shows minimal activity against mammalian cells, indicating a favorable therapeutic index for potential clinical applications .

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/mL |

| Streptococcus pneumoniae | 1 - 4 µg/mL |

| Enterococcus faecalis | 2 - 8 µg/mL |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate sulfonamide and urea derivatives. The use of p-toluenesulfonyl chloride has been noted in the formation of sulfonamide linkages that enhance the compound's biological activity .

Synthetic Route Overview:

-

Starting Materials :

- 4-Iodophenyl isocyanate

- 4-Methylbenzenesulfonamide

-

Reaction Conditions :

- Solvent: Acetonitrile or DMF

- Base: Potassium carbonate or cesium carbonate

- Temperature: Room temperature to reflux depending on the reaction scale.

- Yield : Typical yields range from 70% to 90% depending on the purification method used.

Study on Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry focused on evaluating the antibacterial efficacy of various sulfonamide derivatives, including those similar to this compound. The results highlighted its potential as a lead compound for developing new antibiotics capable of overcoming drug resistance .

Neurotropic Activity Research

Another research effort explored the neurotropic activities of structurally related compounds, suggesting that modifications could lead to enhanced therapeutic profiles for neurological disorders. Although not directly tested on our compound, these insights provide a framework for future investigations into its broader pharmacological effects .

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets. The iodine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Bromophenyl)-3-((4-methylphenyl)sulfonyl)urea

- 1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)urea

- 1-(4-Fluorophenyl)-3-((4-methylphenyl)sulfonyl)urea

Uniqueness

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom enhances the compound’s reactivity and potential for further functionalization.

Biological Activity

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea, often referred to as a sulfonylurea derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a urea linkage with a sulfonyl group and two aromatic rings, which are critical for its biological activity. The presence of the iodine atom on the phenyl ring may enhance its pharmacological properties through increased lipophilicity and potential interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of sulfonylureas, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. A study reported the synthesis and evaluation of several analogs, revealing that compounds with similar structural features can inhibit cell proliferation effectively:

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| 1 | DLD-1 | 0.03 | Highly potent against colon cancer cells |

| 2 | HCT116 | >1000 | No activity in wild-type APC status |

| 3 | SW480 | 5.0 | Moderate potency observed |

The above data demonstrates that structural modifications can lead to significant variations in potency. For instance, the compound's activity against the DLD-1 colon cancer cell line was particularly notable, with some analogs achieving IC50 values below 5 nM .

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. One study highlighted that sulfonylureas can inhibit NADH oxidase activity in tumor plasma membranes, which is associated with their antitumor effects. The binding affinity for this target was characterized by a Kd of approximately 25 nM for related compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of sulfonylureas. The following trends were observed:

- Substituent Effects : Strong electron-withdrawing groups at specific positions on the aromatic rings significantly influenced potency. For example, substituents like -NO2 or -CN drastically reduced activity compared to -CH3 or -Br substitutions .

- Steric Hindrance : Increasing steric bulk at the para position led to decreased activity, indicating that optimal spatial arrangements are vital for maintaining biological function.

In Vivo Studies

In vivo evaluations have also been conducted to assess the therapeutic potential and safety profile of this compound. For example, a study involving murine models demonstrated that administration of related sulfonylureas did not significantly alter body weight or hematological parameters, suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.